molecular formula C21H24FN3O4S B2511967 N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide CAS No. 896266-36-7

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide

Cat. No.: B2511967
CAS No.: 896266-36-7
M. Wt: 433.5
InChI Key: OEVIOSFBBSWQDT-UHFFFAOYSA-N
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Description

N-{[1-(Benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is an ethanediamide derivative featuring a benzenesulfonyl-substituted pyrrolidine moiety linked via a methyl group and a 4-fluorophenylethyl substituent. The benzenesulfonyl group may enhance metabolic stability, while the 4-fluorophenyl moiety could influence receptor binding affinity, as seen in analogous compounds (e.g., fentanyl derivatives) .

Properties

IUPAC Name

N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4S/c22-17-10-8-16(9-11-17)12-13-23-20(26)21(27)24-15-18-5-4-14-25(18)30(28,29)19-6-2-1-3-7-19/h1-3,6-11,18H,4-5,12-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVIOSFBBSWQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through cyclization reactions involving acyclic precursors or functionalization of preformed pyrrolidine rings . The benzenesulfonyl group is introduced via sulfonylation reactions, while the fluorophenyl group is incorporated through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, sulfonamides, and fluorophenyl compounds .

Mechanism of Action

The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethanediamide Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight ChemSpider ID/CAS Reference
N-{[1-(Benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide (Target) Benzenesulfonyl-pyrrolidinylmethyl, 4-fluorophenylethyl C21H23FN3O4S* ~465.5* Not reported -
N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-piperidinyl)ethyl]ethanediamide Piperidinyl, tetrahydroquinolinyl, 4-fluorophenyl C25H31FN4O2 438.547 20915355 / 922096-45-5
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide Benzodioxolyl, piperazinyl-fluorophenyl, tetrahydrofuran-methyl C27H30FN5O5 523.56 896361-86-7
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide Methylsulfanyl-benzyl-piperidinyl, trifluoromethoxyphenyl C24H28F3N3O3S 511.56 1234854-37-5

*Calculated based on structural analysis; experimental data unavailable in provided evidence.

Physicochemical Properties

  • Target Compound: The benzenesulfonyl group likely increases hydrophobicity, while the fluorophenyl-ethyl moiety may enhance lipophilicity. No experimental data on melting point or solubility are available.
  • The benzodioxol-containing derivative (MW 523.56) exhibits greater polarity due to the oxygen-rich benzodioxol and piperazinyl groups.

Pharmacological and Analytical Considerations

Fluorophenyl Isomerism

The 4-fluorophenyl group in the target compound avoids the analytical challenges associated with ortho- or meta-fluoro isomers, which complicate detection in fentanyl analogues . For example, misidentification of fluorophenyl isomers has led to regulatory issues, emphasizing the need for precise structural characterization.

Sulfonamide Role

The benzenesulfonyl group distinguishes the target compound from sulfonamide-based analgesics like W-15 and W-18, which lack the ethanediamide linker and exhibit distinct receptor interactions .

Biological Activity

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, structural characteristics, and potential applications based on existing research.

Structural Characteristics

The compound features a pyrrolidine ring , a benzenesulfonyl group , and an ethylenediamine moiety . Its molecular formula is C21H25N3O4SC_{21}H_{25}N_{3}O_{4}S, with a molecular weight of approximately 415.5 g/mol. The unique combination of these functional groups suggests diverse biological interactions and pharmacological properties.

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

  • Anti-inflammatory properties : Compounds containing sulfonamide groups are known to inhibit nitric oxide production in macrophages, which is crucial for inflammatory responses.
  • Anticancer effects : Initial studies suggest that derivatives may possess antiproliferative activity against certain cancer cell lines, potentially through mechanisms involving cell cycle arrest or apoptosis induction .

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that related compounds could significantly reduce inflammation markers in vitro. The benzenesulfonyl group enhances the interaction with biological targets, suggesting a pathway for therapeutic applications in inflammatory diseases.
  • Anticancer Potential :
    • Research on similar pyrrolidine derivatives has shown promising results in inhibiting cancer cell growth. For instance, fluorinated benzothiazoles were found to induce apoptosis in sensitive cancer cells without exhibiting a biphasic dose-response relationship, indicating a potential model for further exploration with our compound .
  • Pharmacokinetic Properties :
    • The presence of the difluorophenyl group enhances lipophilicity, which may improve bioavailability and cellular uptake. This aspect is crucial for the compound's efficacy as a therapeutic agent.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Anti-inflammatoryInhibition of nitric oxide production
AnticancerInduction of apoptosis in cancer cells
Enhanced bioavailabilityImproved cellular uptake due to lipophilicity

Synthesis Pathways

The synthesis of this compound can be approached through several methods involving standard reactions typical of amides and sulfonamides. Key steps may include:

  • Formation of the pyrrolidine ring.
  • Introduction of the benzenesulfonyl group via nucleophilic substitution.
  • Coupling with the ethylenediamine moiety to form the final product.

Q & A

Q. What are the critical steps and conditions for synthesizing N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide with high purity?

The synthesis typically involves multi-step reactions, including sulfonylation of the pyrrolidine ring, followed by coupling of the fluorophenyl-ethylamine moiety. Key considerations include:

  • Sulfonylation : React pyrrolidine derivatives with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to ensure regioselectivity .
  • Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the sulfonylated pyrrolidine intermediate with 2-(4-fluorophenyl)ethylamine. Optimize solvent polarity (e.g., DMF or THF) and temperature (25–40°C) to minimize side reactions .
  • Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the final product ≥95% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1H and 13C NMR are critical for verifying the benzenesulfonyl group (δ 7.5–8.0 ppm for aromatic protons), fluorophenyl signals (δ 6.8–7.3 ppm), and ethanediamide carbonyls (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragments, such as the benzenesulfonyl (m/z 157) and fluorophenyl-ethyl (m/z 123) groups .
  • HPLC : Monitor reaction progress using a UV detector (λ = 254 nm) and validate purity with ≥98% area-under-curve .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous ethanediamides?

Contradictions often arise from differences in assay conditions or target specificity. Mitigation strategies include:

  • Comparative Binding Assays : Perform competitive binding studies (e.g., SPR or fluorescence polarization) to compare affinity for targets like TMPRSS2 or neurotransmitter receptors, as seen in analogs with fluorophenyl and sulfonamide groups .
  • Structural Analysis : Use X-ray crystallography or molecular docking to identify key interactions (e.g., hydrogen bonding with the ethanediamide carbonyls) that explain potency variations .
  • Meta-Analysis : Cross-reference datasets from multiple studies (e.g., binding free energy values in ) to identify trends in substituent effects .

Q. What methodological approaches are recommended for studying the pharmacokinetic properties of this compound?

  • In Vitro ADME :
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
    • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption potential .
  • In Vivo Profiling : Administer the compound to rodents and measure plasma half-life (t1/2) and bioavailability using validated LC-MS methods .

Q. How can structural modifications enhance the selectivity of this compound for specific biological targets?

  • Bioisosteric Replacement : Substitute the fluorophenyl group with a 4-chlorophenyl or benzodioxole moiety to modulate affinity for G-protein-coupled receptors (GPCRs) .
  • Scaffold Hybridization : Integrate a piperazine ring (as in ) to improve blood-brain barrier penetration for neurological targets .
  • SAR Studies : Systematically vary the benzenesulfonyl group (e.g., para-substituted analogs) and correlate changes with activity using QSAR models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields reported for similar ethanediamide syntheses?

Variations in yields (e.g., 70–90%) may stem from:

  • Catalyst Efficiency : Compare palladium-catalyzed vs. copper-mediated coupling reactions for aryl-amide bond formation .
  • Solvent Effects : Polar aprotic solvents (DMF) often improve solubility but may promote hydrolysis; test alternatives like acetonitrile .
  • Scale-Up Challenges : Optimize dropwise addition of reagents and inert atmosphere conditions to minimize side reactions at larger scales .

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